2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-chlorophenol with 2-fluoroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-chlorophenol is reacted with acetic anhydride to form 2-chlorophenyl acetate.
Step 2: 2-chlorophenyl acetate is then reacted with 2-fluoroaniline to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy and fluorophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine (Cl2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(2-chlorophenyl)acetamide
- 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(2-bromophenoxy)-N-(2-fluorophenyl)acetamide
Uniqueness
2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both chlorophenoxy and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. The presence of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H11ClFNO2 |
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Molecular Weight |
279.69 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-10-5-1-4-8-13(10)19-9-14(18)17-12-7-3-2-6-11(12)16/h1-8H,9H2,(H,17,18) |
InChI Key |
LYUGQVDSSZEXBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)F |
Origin of Product |
United States |
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